Conformational Flexibility vs. Rigid Porphyrins
The hexahydroporphyrin macrocycle exhibits fundamentally greater conformational flexibility and larger optimal hole size compared to fully aromatic porphyrins such as H2TPP and H2OEP. This differential accommodation capability directly impacts metal coordination geometry and axial ligand binding affinity [1].
| Evidence Dimension | Macrocycle hole size and conformational flexibility |
|---|---|
| Target Compound Data | Hydroporphyrins can accommodate Ni-N distances of approximately 2.1 Å required by nickel(I) via macrocycle ruffling; optimal hole size/ligand field strength can be varied over a wide range at little energy cost |
| Comparator Or Baseline | Ni(II) porphyrin complexes typically exhibit smaller Ni-N distances of 1.92 Å in ruffled conformations; porphyrin macrocycle has more restricted hole-size accommodation range |
| Quantified Difference | The hole size/ligand field strength of hydroporphyrins can be varied over a wide range at little cost in energy, whereas porphyrins have a more constrained conformational landscape |
| Conditions | Comparative analysis of nickel porphyrin and nickel hydroporphyrin complexes in octaethyl, tetraphenyl, and methylated octaethyl series; X-ray crystallography and EXAFS studies |
Why This Matters
This differential conformational flexibility enables the hexahydroporphyrin scaffold to stabilize metal oxidation states and coordination geometries inaccessible to rigid aromatic porphyrins, making it essential for investigations requiring tunable ligand field environments.
- [1] Stolzenberg, A. M.; Stershic, M. T. The Reductive Chemistry of Nickel Hydroporphyrins. Evidence for a Biologically Significant Difference between Porphyrins, Hydroporphyrins, and Other Tetrapyrroles. Journal of the American Chemical Society, 1988, 110, 6391-6402. View Source
